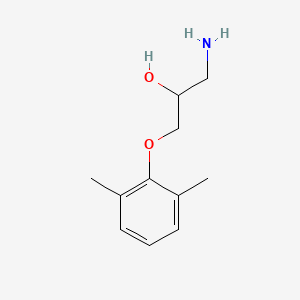

1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol

Description

Contextual Significance within Organic Chemistry and Chemical Biology Research

The significance of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol in scientific research is best understood through the lens of its core structure, the aryloxypropanolamine skeleton. This structural motif is a cornerstone in the design of molecules that interact with biological systems.

General Importance of Aryloxypropanolamine Structures

Aryloxypropanolamine derivatives are a class of organic compounds characterized by an aromatic ring linked through an ether oxygen to a propanolamine (B44665) side chain. This arrangement has proven to be exceptionally effective for binding to various biological targets, most notably G-protein coupled receptors. oup.com The general structure consists of an aromatic or heteroaromatic ring connected to an oxygen atom, which is then bonded to a propanol (B110389) side chain that includes a secondary amine. wikipedia.org

The key structural features that contribute to their biological activity include the nature of the aromatic ring, the length of the side chain, and the substituents on the amine. The insertion of an oxymethylene bridge (-OCH2-) into an arylethanolamine structure to form an aryloxypropanolamine was a significant advancement, leading to more potent beta-blockers like propranolol. wikipedia.org The side chain's ability to adopt a specific conformation allows the hydroxyl and amine groups to be positioned in a manner similar to compounds without the ether linkage. wikipedia.org

The stereochemistry of the propanolamine side chain is also crucial for biological activity. For many aryloxypropanolamine-based drugs, particularly beta-blockers, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. slideshare.net This stereoselectivity highlights the specific interactions between these molecules and their biological targets.

Role as a Key Intermediate in Chemical Synthesis Pathways

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an amino and a hydroxyl group, allows for a variety of chemical transformations. Synthetic routes to aryloxypropanolamines often involve the reaction of a substituted phenol with an epoxide, followed by the opening of the epoxide ring with an amine.

A common synthetic strategy involves the preparation of a glycidyl ether from the corresponding phenol. This ether can then be reacted with an appropriate amine in a ring-opening reaction to yield the desired aryloxypropanolamine. wikipedia.org This approach allows for the introduction of diverse substituents on both the aromatic ring and the amine, making it a versatile method for creating libraries of compounds for biological screening.

Current Research Landscape and Unexplored Avenues for the Compound

Current research involving aryloxypropanolamine structures continues to be an active area of investigation. While much of the foundational work focused on their application as beta-adrenergic receptor antagonists, contemporary studies are exploring their potential in other therapeutic areas. For instance, derivatives are being investigated as β3-adrenergic receptor antagonists for applications in cancer and lipolysis. nih.gov

The exploration of new derivatives of this compound could lead to the discovery of novel therapeutic agents. Unexplored avenues include the synthesis of derivatives with modified aromatic rings or different substituents on the amine to probe their interactions with a wider range of biological targets. Furthermore, the development of novel synthetic methodologies to access enantiomerically pure forms of this and related compounds remains an area of interest.

Broader Implications for Medicinal Chemistry and Synthetic Methodology Development

The study of this compound and its analogs has broader implications for the fields of medicinal chemistry and synthetic methodology. The structure-activity relationship (SAR) studies of aryloxypropanolamines have provided valuable insights into the molecular features required for interaction with specific receptors. nih.govpharmacy180.com These principles guide the design of new drugs with improved potency and selectivity.

For example, it is well-established that for beta-blockers, the nature and position of substituents on the aromatic ring, as well as the bulk of the substituent on the nitrogen atom, are critical for activity and selectivity. nih.govpharmacy180.com Ortho-substitution on the aromatic ring generally leads to more potent beta-blockers than meta- or para-substitution. nih.gov

From a synthetic standpoint, the demand for enantiomerically pure aryloxypropanolamines has driven the development of asymmetric synthesis and chiral resolution techniques. These methodologies are not only applicable to this class of compounds but have also contributed to the broader field of organic synthesis.

Below is a table summarizing key structural features of aryloxypropanolamines and their general impact on activity:

| Structural Feature | General Impact on Biological Activity |

| Aromatic Ring | The nature of the ring and its substituents are primary determinants of activity and selectivity. pharmacy180.com |

| Oxymethylene Bridge | Increases the potency of beta-blockers compared to arylethanolamines. wikipedia.org |

| Propanolamine Side Chain | The hydroxyl and amino groups are crucial for receptor binding. wikipedia.org |

| Stereochemistry | The (S)-configuration at the hydroxyl-bearing carbon is often essential for high potency in beta-blockers. slideshare.net |

| Amine Substituent | The size and nature of the substituent on the nitrogen atom influence receptor affinity and selectivity. pharmacy180.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-(2,6-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-8-4-3-5-9(2)11(8)14-7-10(13)6-12/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMZNNDIIMFKDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Stereochemical Control

Conventional Chemical Synthesis Pathways

Conventional synthesis of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol often involves multi-step processes designed to construct the core structure and introduce the required functional groups in a controlled manner.

Multi-step Reaction Design for Target Compound Formation

The synthesis of racemic this compound, often in the form of its hydrochloride salt (mexiletine hydrochloride), can be achieved through carefully designed reaction sequences. One common industrial approach involves the etherification of 2,6-dimethylphenol (B121312) with a suitable propylene-based synthon, followed by the introduction of the amino group.

A prevalent pathway starts with the reaction of 2,6-xylenol with propylene (B89431) oxide. This reaction forms the intermediate alcohol, 1-(2,6-dimethylphenoxy)propan-2-ol. Subsequent oxidation of this alcohol, for instance using an oxidizing agent like sodium dichromate, yields the corresponding ketone, 1-(2,6-dimethylphenoxy)propan-2-one. The final step involves reductive amination of the ketone to introduce the amino group, followed by salt formation to yield mexiletine (B70256) hydrochloride. google.com

An alternative, more streamlined process has been developed to avoid the use of highly toxic reagents such as sodium dichromate. google.com In this modified pathway, 2,6-dimethylphenol is reacted directly with chloroacetone (B47974) in an etherification reaction to produce the key "ether ketone" intermediate, 1-(2,6-dimethylphenoxy)propan-2-one. This ketone is then subjected to hydrogenation and salification to produce the final product. google.com This method reduces the number of reaction steps and avoids the use of carcinogenic heavy metal oxidants. google.com

Table 1: Comparison of Conventional Synthesis Routes

| Step | Traditional Route | Modified Route |

|---|---|---|

| 1 | Etherification of 2,6-xylenol with propylene oxide to form an ether alcohol. | Etherification of 2,6-dimethylphenol with chloroacetone to form an ether ketone. |

| 2 | Oxidation of the ether alcohol to an ether ketone using sodium dichromate. | - |

| 3 | Hydrogenation and salification of the ether ketone. | Hydrogenation and salification of the ether ketone. |

Strategic Functional Group Transformations in the Synthesis of Related Structures

The synthesis of analogs of this compound often involves strategic functional group transformations to explore structure-activity relationships. For instance, the synthesis of pyridyl analogs of mexiletine has been undertaken to modify its pharmacological properties. probiologists.com This involves replacing the 2,6-dimethylphenyl group with a pyridyl moiety, which can significantly alter the electronic and steric properties of the molecule. probiologists.com The synthesis of these analogs often follows similar multi-step pathways, with the key difference being the starting phenolic or heteroaromatic precursor. These transformations are crucial in medicinal chemistry for optimizing the efficacy and reducing the toxicity of lead compounds. probiologists.comprobiologists.com

Enantioselective Synthesis Strategies

Given that this compound is a chiral molecule, its enantioselective synthesis is of paramount importance. Different strategies have been developed to obtain the individual enantiomers in high optical purity.

Chiral Pool Approach: Utilization of Natural Precursors (e.g., D-(+)-Mannitol)

The chiral pool approach leverages naturally occurring chiral molecules as starting materials to impart stereochemistry to the target molecule. D-(+)-Mannitol, a readily available sugar alcohol, has been successfully employed in the enantiodivergent synthesis of both (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol. nih.gov

This strategy involves the transformation of D-mannitol into a common chiral precursor. From this intermediate, two distinct synthetic routes are followed to yield the (R)- and (S)-enantiomers of the target alcohol separately. nih.gov The high enantiopurity of the final products is confirmed by comparing their specific rotation values with literature data and by the mirror-image relationship of their circular dichroism (CD) curves. nih.gov These optically pure alcohols can then be efficiently converted to the corresponding amines in a single step. nih.gov This approach provides a reliable method for accessing both enantiomers of the target compound from a single, inexpensive chiral starting material.

Biocatalytic Resolution Techniques

Biocatalysis offers a green and highly selective alternative for the resolution of racemic mixtures. Enzymes, particularly lipases, are widely used for this purpose due to their ability to selectively catalyze reactions on one enantiomer of a racemic substrate.

The kinetic resolution of racemic 1-(2,6-dimethylphenoxy)propan-2-yl acetate (B1210297), an intermediate in the synthesis of the target compound, has been extensively studied using various lipases. mdpi.com In this process, the lipase (B570770) selectively hydrolyzes one enantiomer of the acetate, leaving the other enantiomer unreacted. This results in the separation of the two enantiomers, one as the alcohol and the other as the unreacted acetate.

A screening of twelve different lipases revealed that Amano AK lipase from Pseudomonas fluorescens and lipase from Thermomyces lanuginosus (TLL) immobilized on Immobead 150 were particularly effective. mdpi.com Under optimized conditions (phosphate buffer pH 7.0 with 20% acetonitrile (B52724) as a co-solvent, at 30 °C), both (R)-1-(2,6-dimethylphenoxy)propan-2-ol and the remaining (S)-1-(2,6-dimethylphenoxy)propan-2-yl acetate were obtained with an enantiomeric excess (ee) of over 99% and a conversion of 50%. mdpi.com The enantiomeric ratio (E), a measure of the enzyme's selectivity, was greater than 200, indicating excellent resolution. mdpi.com This biocatalytic approach provides a highly efficient method for producing enantiomerically pure intermediates for the synthesis of this compound. mdpi.com

Table 2: Lipase-Catalyzed Kinetic Resolution of rac-1-(2,6-dimethylphenoxy)propan-2-yl acetate

| Lipase | Product (R)-alcohol ee (%) | Unreacted (S)-acetate ee (%) | Conversion (%) | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| Amano AK (P. fluorescens) | >99 | >99 | 50 | >200 |

| TLL on Immobead 150 | >99 | >99 | 50 | >200 |

Lipase-Catalyzed Kinetic Resolution of Racemic Intermediates

Asymmetric Synthetic Routes to Optically Pure Enantiomers

Beyond enzymatic resolutions, several asymmetric synthetic routes have been developed to access the optically pure enantiomers of this compound. These methods often leverage the "chiral pool," using readily available, enantiopure starting materials.

One notable approach utilizes D-mannitol as a chiral precursor to synthesize both (R)- and (S)-1-(2,6-dimethylphenoxy)propan-2-ol. nih.gov This enantiodivergent synthesis follows two distinct pathways from a common intermediate derived from D-mannitol, allowing for controlled access to each enantiomer. The high enantiopurity of the final products was confirmed by comparing their specific rotation values with literature data and by the exact mirror-image relationship observed in their circular dichroism (CD) curves. nih.gov

Another effective asymmetric strategy involves the hydrolytic kinetic resolution of the precursor epoxide, 2-[(2,6-dimethylphenoxy)methyl]oxirane. This reaction is catalyzed by Jacobsen's catalyst, (R,R)-salen-Co(III)OAc, which facilitates the selective hydrolysis of one epoxide enantiomer. This leaves the remaining (S)-epoxide with high optical purity. Subsequent regioselective ring-opening of this (S)-epoxide using a reducing agent like lithium aluminum hydride (LiAlH₄) yields the corresponding (S)-1-(2,6-dimethylphenoxy)propan-2-ol. mdpi.com This method provides a reliable pathway to the optically pure alcohol, which can then be converted to the desired amino alcohol.

Green Chemistry Principles in the Synthesis of this compound and Its Derivatives

The synthesis of this compound and its derivatives increasingly incorporates principles of green chemistry to enhance sustainability and reduce environmental impact. nih.gov The biocatalytic methods described above are prime examples of this trend.

Catalysis : The use of enzymes, such as lipases and ω-transaminases, as catalysts is a cornerstone of green chemistry. mdpi.comnih.gov Biocatalysts operate under mild conditions (e.g., ambient temperature and neutral pH), reduce the need for harsh reagents and protecting groups, and exhibit high selectivity (chemo-, regio-, and stereo-), which minimizes byproduct formation. almacgroup.com This approach avoids the use of toxic heavy metal catalysts often employed in traditional chemical syntheses. nih.gov

Atom Economy and One-Pot Reactions : The deracemization of mexiletine using ω-transaminases in a one-pot, two-step process exemplifies high atom economy. nih.gov By converting the entire racemic starting material into a single enantiomeric product, waste is significantly reduced compared to classical kinetic resolutions, which have a maximum theoretical yield of 50%. One-pot syntheses also reduce solvent usage, energy consumption, and waste generated from intermediate purification steps. nih.gov

Use of Renewable Feedstocks : Asymmetric syntheses starting from natural products, such as the use of D-mannitol as a chiral precursor, align with the principle of using renewable feedstocks. nih.govnih.gov Utilizing biomass-derived starting materials reduces the reliance on petrochemicals.

Safer Solvents and Reaction Conditions : Enzymatic reactions are typically performed in aqueous media or with minimal use of organic co-solvents, which is environmentally preferable to the volatile organic compounds (VOCs) often required in conventional organic synthesis. mdpi.comnih.gov The mild reaction conditions also contribute to a safer process profile.

By leveraging biocatalysis and designing efficient, multi-step one-pot reactions, the synthesis of chiral amino alcohols like this compound can be made significantly more sustainable and environmentally friendly.

Molecular Structure Elucidation and Conformational Analysis

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for probing the molecular framework of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol, providing detailed information about its constituent atoms and their chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed to identify and map the distinct proton and carbon environments within the structure.

In a typical ¹H NMR spectrum, the aromatic protons of the 2,6-dimethylphenyl group would appear as a characteristic multiplet in the aromatic region. The two methyl groups attached to the phenyl ring would yield a sharp singlet, integrating to six protons. The protons of the propanol (B110389) backbone—specifically the methylene (B1212753) group adjacent to the ether linkage, the methine group bearing the hydroxyl function, and the methylene group attached to the amine—would each exhibit unique chemical shifts and coupling patterns, allowing for their unambiguous assignment.

Similarly, ¹³C NMR spectroscopy would reveal distinct signals for each unique carbon atom. This includes the quaternary carbons and the protonated carbons of the aromatic ring, the two equivalent methyl carbons, and the three distinct carbons of the propan-2-ol chain. The chemical shifts of these signals provide critical information about the electronic environment of each carbon atom.

Interactive Data Table: Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.9 - 7.1 | 120 - 130 |

| Aromatic C-CH₃ | - | 130 - 135 |

| Aromatic C-O | - | 155 - 160 |

| Ar-CH₃ | ~2.2 | ~16 |

| O-CH₂ | 3.8 - 4.0 | 70 - 75 |

| CH-OH | 3.9 - 4.1 | 68 - 72 |

| CH₂-NH₂ | 2.8 - 3.0 | 45 - 50 |

Note: The above data are predicted values and may vary based on solvent and experimental conditions. Actual experimental data is required for definitive structural confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy in Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H and N-H stretching vibrations of the hydroxyl and primary amine groups. The presence of C-H stretching vibrations from the aromatic ring and the aliphatic chain would be observed between 2850 and 3100 cm⁻¹.

Furthermore, the C-O-C ether linkage would produce a strong, characteristic absorption band in the fingerprint region, typically around 1200-1250 cm⁻¹. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200 - 3600 (broad) |

| N-H (Amine) | Stretching | 3200 - 3500 (medium) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ether) | Stretching | 1200 - 1250 |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chirality Confirmation and Enantiopurity Assessment

The central carbon atom of the propan-2-ol moiety (C2) is a stereocenter, meaning this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a vital technique for confirming the chirality of the molecule and determining the enantiomeric purity of a sample.

Each enantiomer of the compound will interact differently with plane-polarized light, resulting in a unique CD spectrum. The spectrum of one enantiomer will be a mirror image of the other. By comparing the CD spectrum of a synthesized sample to that of a known standard, the absolute configuration of the chiral center can be determined. Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess, making it a quantitative method for assessing enantiopurity.

X-ray Diffraction Studies for Solid-State Molecular Architecture

To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, X-ray diffraction analysis of a single crystal is the definitive method.

Crystal Structure Determination and Unit Cell Parameters

Single-crystal X-ray diffraction can provide an unambiguous determination of the molecular structure of this compound. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles. The analysis also reveals the unit cell parameters—the dimensions (a, b, c) and angles (α, β, γ) of the fundamental repeating unit of the crystal lattice—and the space group, which describes the symmetry of the crystal.

Interactive Data Table: Hypothetical Crystal and Unit Cell Parameters

| Parameter | Value |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (e.g., 10.5) |

| b (Å) | (e.g., 8.2) |

| c (Å) | (e.g., 14.1) |

| α (°) | 90 |

| β (°) | (e.g., 98.5) |

| γ (°) | 90 |

| Volume (ų) | (Calculated) |

| Z (Molecules per unit cell) | 4 |

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The data from X-ray diffraction also provides invaluable insight into the non-covalent interactions that govern the crystal packing. For this compound, the presence of both hydrogen bond donors (the -OH and -NH₂ groups) and acceptors (the oxygen and nitrogen atoms) suggests that hydrogen bonding plays a dominant role in the crystal lattice.

Theoretical and Experimental Conformational Analysis

The environment surrounding the molecule plays a significant role in determining which conformation is most stable.

Solid State (Crystal Structure): X-ray diffraction studies of various crystalline forms (polymorphs) of mexiletine (B70256) hydrochloride reveal that the molecule consistently prefers a gauche conformation in the solid state. worktribe.com In this arrangement, the O-C-C-N torsion angle is typically around 60°. worktribe.com For instance, in one non-solvated form, this angle is reported as 60.8°. worktribe.com Even across different polymorphs, including those grown by sublimation or crystallized from various solvents, the gauche form is predominant, suggesting its inherent stability. worktribe.com An anti-periplanar conformation, where the torsion angle would be closer to 180°, has been observed experimentally but is considered less stable. worktribe.com Computational crystal structure prediction studies support these experimental findings, showing that the gauche conformers are energetically favored. worktribe.com

Theoretical (Gas Phase/In Silico): Computational studies, such as those using the Density Functional Theory (DFT) method, are employed to find the most stable molecular structures in a vacuum. nih.gov These theoretical models allow for the investigation of various possible conformations to identify the global minimum energy structure. nih.gov Such calculations have been used to model the molecule's geometry and investigate its spectroscopic properties. nih.gov Theoretical methods are also applied to study the protonated form of the molecule, which is relevant at physiological pH. researchgate.net The formation of intramolecular hydrogen bonds, particularly between the hydroxyl (-OH) and amino (-NH2) groups, is a critical factor stabilizing certain conformations. nih.govscilit.com This internal hydrogen bonding can effectively shield the polar groups, which has implications for the molecule's properties. scilit.comrsc.org

The table below summarizes key torsional angles found in different forms of mexiletine hydrochloride, highlighting the prevalence of the gauche conformation.

| Crystalline Form | O-C-C-N Torsion Angle (°) | Conformation |

| Form 1 | Not specified, but stated as gauche | gauche |

| Form 2 | 44.1 to 75.4 | gauche |

| Form 3 | Not specified, but stated as gauche | gauche |

| Solvent-free Type A | 60.8 | gauche |

This table is based on data from crystallographic studies of mexiletine hydrochloride. worktribe.com

The specific chemical groups attached to the core structure of this compound exert significant influence over its geometry through both steric and electronic effects.

2,6-Dimethylphenoxy Group: The two methyl groups (-CH₃) on the phenyl ring at positions 2 and 6 create significant steric hindrance. This restricts the rotation around the ether bond (Aryl-O) and influences the orientation of the phenyl ring relative to the propanolamine (B44665) side chain. This steric crowding helps to define a specific, and often non-coplanar, arrangement between the aromatic ring and the side chain. researchgate.net

Amino and Hydroxyl Groups: The primary amine (-NH₂) and the hydroxyl (-OH) groups on the propane (B168953) backbone are key functional groups that can participate in hydrogen bonding. As mentioned, the formation of an intramolecular hydrogen bond between these two groups is a significant stabilizing factor. nih.gov This interaction creates a cyclic-like structure that locks the side chain into a more rigid conformation. nih.gov The presence of the protonated ammonium (B1175870) group (-NH₃⁺) in acidic environments, such as in the hydrochloride salt form, allows for strong intermolecular hydrogen bonds with counter-ions (e.g., chloride), which dictates the crystal packing arrangement. worktribe.com

The interplay of these substituent effects—steric hindrance from the dimethylphenyl group and hydrogen bonding involving the amino and hydroxyl groups—ultimately dictates the molecule's preferred three-dimensional shape. worktribe.comnih.gov

Computational Chemistry and Advanced Theoretical Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of a molecule, which in turn dictate its reactivity. For 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol, these calculations can reveal the distribution of electron density, the energies of molecular orbitals, and the electrostatic potential, all of which are crucial for predicting its behavior in chemical and biological systems.

A typical DFT calculation, often performed with a basis set such as 6-31G*, would be used to optimize the geometry of the molecule and compute its electronic properties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is of particular interest. The HOMO represents the ability of the molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability and reactivity. For this compound, the electron-rich dimethylphenoxy ring and the lone pairs on the nitrogen and oxygen atoms are expected to be the primary contributors to the HOMO, suggesting these are the likely sites for electrophilic attack.

Furthermore, the calculation of the molecular electrostatic potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential, typically around the oxygen and nitrogen atoms, indicate areas that are prone to electrophilic attack, while positive potential regions, usually around the hydrogen atoms of the amino and hydroxyl groups, are susceptible to nucleophilic attack. This information is vital for understanding how the molecule might interact with biological targets, such as amino acid residues in an enzyme's active site.

Table 1: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value/Description | Significance |

| HOMO Energy | - | Indicates the energy of the highest occupied molecular orbital; related to the molecule's ability to donate electrons. |

| LUMO Energy | - | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | - | A larger gap suggests higher stability and lower reactivity. |

| Dipole Moment | - | A measure of the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Molecular Electrostatic Potential | - | Maps the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. |

Note: Specific numerical values would require performing the actual quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational landscape of a molecule, revealing its preferred shapes and how it transitions between them.

For this compound, MD simulations can be employed to explore the flexibility of its propan-2-ol backbone and the rotational freedom of the 2,6-dimethylphenoxy group. These simulations are typically performed using a force field, such as AMBER or CHARMM, which defines the potential energy of the system as a function of its atomic coordinates. The simulations can be run in various environments, such as in a vacuum or in an explicit solvent like water, to mimic physiological conditions.

The results of an MD simulation can be analyzed to identify the most stable conformations of the molecule, which are the ones that are most frequently visited during the simulation. This information is often presented in the form of a Ramachandran-like plot, showing the distribution of key dihedral angles. For this compound, the key dihedral angles would include those defining the orientation of the amino and hydroxyl groups relative to the carbon backbone, as well as the rotation around the ether linkage. Understanding the preferred conformations is crucial, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape that complements its biological target.

Table 2: Key Dihedral Angles and Predicted Conformational Preferences for this compound

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) |

| C-C-O-C | Rotation around the ether linkage | - |

| O-C-C-N | Relative orientation of the hydroxyl and amino groups | - |

| C-C-C-N | Torsion of the aminopropyl chain | - |

Note: Specific angles would be determined from analysis of MD simulation trajectories.

Molecular Docking Studies for Predictive Binding Modes and Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a ligand, such as this compound, might bind to a biological target, typically a protein or a nucleic acid.

As an analog of mexiletine (B70256), this compound is predicted to interact with voltage-gated sodium channels. nih.gov Docking studies can be performed using a three-dimensional structure of the sodium channel, if available, or a homology model based on a related protein. The docking algorithm samples a large number of possible binding poses of the ligand in the active site of the protein and scores them based on their predicted binding affinity.

The results of a docking study can provide detailed information about the specific interactions between the ligand and the protein. For this compound, it is anticipated that the protonated amino group would form a key electrostatic interaction or hydrogen bond with an acidic residue in the channel pore. The hydroxyl group could also participate in hydrogen bonding, while the 2,6-dimethylphenoxy group would likely engage in hydrophobic and van der Waals interactions with nonpolar residues. nih.gov

The formation of a stable ligand-receptor complex is essential for the biological activity of a drug. Molecular docking can predict the binding energy of this complex, which is an estimate of the strength of the interaction. A lower binding energy generally indicates a more stable complex and a higher binding affinity.

By analyzing the docked poses, it is possible to identify the key residues in the receptor that are involved in binding the ligand. This information can be used to design new molecules with improved binding affinity and selectivity. For instance, if a particular hydrophobic pocket is identified in the binding site, the ligand could be modified to include a larger or more hydrophobic group to better fill this pocket.

Table 3: Predicted Interactions of this compound with a Voltage-Gated Sodium Channel

| Functional Group of Ligand | Predicted Interacting Residue(s) in Receptor | Type of Interaction |

| Protonated Amino Group | Acidic residues (e.g., Asp, Glu) | Electrostatic, Hydrogen Bond |

| Hydroxyl Group | Polar residues (e.g., Ser, Thr, Asn, Gln) | Hydrogen Bond |

| 2,6-Dimethylphenoxy Group | Hydrophobic residues (e.g., Phe, Leu, Val) | Hydrophobic, π-π stacking |

Note: Specific interacting residues would be identified from the analysis of the docked complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are widely used in drug discovery and environmental science to predict the activity of new compounds and to understand the structural features that are important for a particular effect. nih.gov

To develop a QSAR model for a series of compounds like this compound and its analogs, a dataset of molecules with known biological activities (e.g., their ability to block sodium channels) is required. For each molecule in the dataset, a set of molecular descriptors is calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. nih.gov

Once the descriptors have been calculated, a statistical method, such as multiple linear regression or a machine learning algorithm, is used to build a mathematical model that relates the descriptors to the biological activity. tandfonline.com The resulting QSAR model can then be used to predict the activity of new, untested compounds. A robust QSAR model can significantly accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising candidates. ionschannel.com

Table 4: Examples of Molecular Descriptors Used in QSAR Modeling for Sodium Channel Blockers

| Descriptor Class | Example Descriptor | Information Encoded |

| Topological | Molecular Connectivity Index | Describes the branching and connectivity of the molecule. |

| Electronic | Partial Charges | Represents the distribution of electrons within the molecule. |

| Hydrophobic | LogP | A measure of the molecule's hydrophobicity. |

| Steric | Molecular Volume | Describes the size and shape of the molecule. |

In silico Prediction of Molecular Descriptors (e.g., Collision Cross Section)

In silico methodologies, leveraging computational power and sophisticated algorithms, are integral to modern chemical research for the prediction of molecular descriptors. These descriptors are numerical representations of a molecule's chemical and physical characteristics. One such critical parameter is the Collision Cross Section (CCS), which describes the effective area of an ion in the gas phase. mdpi.com The CCS value is a robust and reproducible physicochemical property that is highly dependent on the ion's size, shape, and charge distribution, making it a valuable identifier in analytical techniques like ion mobility-mass spectrometry (IM-MS). mdpi.comdntb.gov.ua

The prediction of CCS values for novel or uncharacterized compounds like this compound is increasingly performed using machine learning (ML) and other computational chemistry workflows. mdpi.comnih.gov These predictive models are trained on large datasets of experimentally determined CCS values and a wide array of calculated molecular descriptors. nih.govsemanticscholar.org Machine learning algorithms, including support vector machines (SVM) and extreme gradient boosting (XGBoost), can achieve high prediction accuracy, often with relative errors between 1-5%. mdpi.comnih.gov Such computational approaches offer a rapid and resource-efficient alternative to experimental measurement, aiding in the structural annotation and identification of small molecules. nih.gov

For this compound, predicted CCS values have been calculated for various adducts using computational tools. These predictions provide valuable data for analytical chemistry applications. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.13321 | 144.5 |

| [M+Na]⁺ | 218.11515 | 151.3 |

| [M-H]⁻ | 194.11865 | 146.5 |

| [M+NH₄]⁺ | 213.15975 | 163.1 |

| [M+K]⁺ | 234.08909 | 149.2 |

| [M+H-H₂O]⁺ | 178.12319 | 138.6 |

| [M+HCOO]⁻ | 240.12413 | 166.7 |

| [M+CH₃COO]⁻ | 254.13978 | 186.2 |

Computational Methodologies for Predictive Toxicological Assessment (e.g., Bacterial Mutagenicity)

Computational toxicology utilizes in silico models to predict the potential adverse effects of chemical substances, offering a cost-effective and ethical alternative to traditional animal testing. qsardb.org A key area of this field is the prediction of bacterial mutagenicity, commonly assessed by the Ames test, which serves as an important screen for potential carcinogenicity. qsardb.org Regulatory bodies increasingly accept in silico predictions for mutagenicity, for instance, under the International Council for Harmonisation (ICH) M7 guideline for assessing mutagenic impurities in pharmaceuticals. nih.gov

The primary methodologies for this predictive assessment are Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netresearchgate.net QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity, in this case, mutagenicity. researchgate.net These models are built using large datasets of compounds with known experimental mutagenicity results. nih.gov

| Methodology | Principle | Common Algorithms | Typical Performance Metrics |

|---|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular structure/descriptors with biological activity (mutagenicity). researchgate.netnih.gov | Statistical models, Machine Learning. nih.gov | Sensitivity, Specificity, Accuracy/Concordance. nih.gov |

| Machine Learning (Statistical-Based) | Learns patterns from large datasets of known mutagens and non-mutagens to make predictions. nih.gov | Artificial Neural Network Ensemble (ANNE), Random Forest, Support Vector Machine (SVM), Extreme Gradient Boosting. qsardb.orgqsardb.orgnih.gov | Reported concordance rates often range from 88% to over 90%. qsardb.orgqsardb.org |

| Expert Rule-Based Systems | Uses predefined structural alerts and rules based on known mechanisms of chemical-DNA interactions to identify potentially mutagenic fragments. | (e.g., Derek Nexus, CASE Ultra). nih.gov | Performance varies; one study showed 65% sensitivity and 71% specificity for a rule-based system. nih.gov |

Derivatization Strategies and Structure Activity Relationship Sar Exploration

Design and Synthesis of Novel Aryloxypropanolamine Analogues

The design of new analogues based on the 1-amino-3-(2,6-dimethylphenoxy)propan-2-ol structure focuses on two primary regions: the aromatic ring system and the propanolamine (B44665) side chain. Each modification provides insight into the molecule's interaction with its biological target.

Modification of the Aromatic Ring System (e.g., Methylation Patterns)

The nature and position of substituents on the aromatic ring are primary determinants of the pharmacological activity and selectivity of aryloxypropanolamine compounds. While the parent compound features a 2,6-dimethyl substitution pattern, broader structure-activity relationship (SAR) studies on this class reveal several key principles. Ortho-substitution on the benzene (B151609) ring is generally associated with increased beta-blocking potency. mdpi.com Conversely, para-substitution is a structural feature commonly shared by various cardioselective β-blockers. nih.gov The absence of meta-substituents is also often noted in selective β1 blockers. nih.gov

The 2,6-dimethyl arrangement in this compound aligns with the principle that ortho-substituted compounds are potent. mdpi.com Further modifications, such as replacing the phenyl ring with other aromatic systems like naphthyl or various heterocyclic rings, have been shown to retain activity. nih.gov

| Modification Site | Structural Change | Impact on Biological Activity | Reference |

|---|---|---|---|

| Ortho-Position | Substitution (e.g., -CH₃, -OCH₃) | Generally increases potency. | mdpi.com |

| Para-Position | Substitution (e.g., acylamido groups) | Often improves β1-selectivity (cardioselectivity). | nih.govijprajournal.com |

| Meta-Position | Absence of substituent | Associated with some cardio-selective blockers. | nih.gov |

| Aromatic Core | Replacement of Phenyl Ring (e.g., Naphthyl, Heterocycle) | Activity is often retained; can modulate potency and selectivity. | nih.gov |

Alterations of the Propanolamine Chain

The propanolamine side chain—specifically the amine and hydroxyl groups—is essential for receptor interaction. SAR studies have established stringent requirements for this part of the molecule.

For optimal beta-antagonist activity, the amine must be secondary. nih.gov The substituent on the nitrogen atom plays a crucial role; bulky aliphatic groups, such as isopropyl or tert-butyl, are typically required for high potency. nih.gov N,N-disubstitution generally leads to a decrease in activity. nih.gov

The hydroxyl group on the second carbon of the propane (B168953) chain is critical for binding to the adrenergic receptor. researchgate.net Furthermore, the stereochemistry of this carbon is paramount. The (S)-configuration is essential for optimal affinity, with the corresponding (R)-enantiomer being up to 100 times less potent. nih.gov

| Modification Site | Structural Feature | Impact on Biological Activity | Reference |

|---|---|---|---|

| Amine Group (N) | Must be a secondary amine. | Essential for optimal activity. | nih.gov |

| Amine Substituent | Bulky alkyl group (e.g., isopropyl, tert-butyl). | Confers high potency. | nih.gov |

| Amine Group (N) | N,N-disubstitution. | Decreases beta-blocking activity. | nih.gov |

| Side Chain Carbon-2 | Presence of a hydroxyl (-OH) group. | Required for receptor interaction. | researchgate.net |

| Side Chain Carbon-2 | (S)-stereochemical configuration. | Critical for optimal receptor affinity. | nih.govnih.gov |

Synthetic Pathways to Biologically Relevant Derivatives

The this compound structure serves as a template for synthesizing other biologically active molecules. Its core components, particularly the 2,6-dimethylphenoxy group, are found in various pharmaceutically relevant compounds.

Precursors for Pharmaceutically Active Compounds (e.g., Mexiletine)

While this compound is not a direct synthetic intermediate in the production of the antiarrhythmic drug Mexiletine (B70256), they are closely related as they both derive from the common precursor, 2,6-dimethylphenol (B121312). Mexiletine is structurally different, being 1-(2,6-dimethylphenoxy)propan-2-amine; it lacks the hydroxyl group of the propanolamine chain and the amine is located on the second carbon.

A common synthetic route to Mexiletine starts with the etherification of 2,6-dimethylphenol. One pathway involves reacting 2,6-dimethylphenol with chloroacetone (B47974) in the presence of a base to form the intermediate 1-(2,6-dimethylphenoxy)propan-2-one. This ketone is then converted to an oxime by reacting with hydroxylamine (B1172632) hydrochloride. The final step is the reduction of the oxime group, typically through catalytic hydrogenation, to yield Mexiletine base, which can then be converted to its hydrochloride salt.

Incorporation into Multi-Subunit Molecular Scaffolds (e.g., Thiophene (B33073) Derivatives as Receptor Agonists)

The aryloxypropanolamine moiety can be used as a building block, incorporated into larger and more complex molecular scaffolds to target different receptors or to achieve novel pharmacological effects. Thiophene and its derivatives are versatile heterocyclic scaffolds known to be present in a wide range of biologically active compounds, including receptor agonists and modulators. ijprajournal.comnih.gov

The chemical space for aryloxypropanolamine derivatives is broad, and patent literature suggests that the aryl group can be a heteroaryl system, including thiophene or benzothiophene. google.com In such multi-subunit designs, the thiophene ring often serves as a bioisostere for a phenyl ring, potentially improving metabolic stability or receptor binding affinity. nih.gov For instance, docking studies of some related beta-blocker analogues have shown potential hydrophobic interactions between a thiophene ring and receptor amino acids. mdpi.com However, specific, well-documented examples of incorporating the this compound scaffold into a thiophene-based structure to create a multi-subunit receptor agonist are not extensively detailed in peer-reviewed scientific literature.

Methodologies for Systematic SAR Studies

To systematically explore the structure-activity relationships of aryloxypropanolamine analogues, researchers employ advanced computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. A prominent example of this methodology is the use of three-dimensional QSAR (3D-QSAR). nih.govgoogle.com

This approach involves several key steps:

Dataset Assembly : A series of structurally related compounds (e.g., aryloxypropanolamines) with experimentally measured biological activities is compiled. google.com

Molecular Modeling and Alignment : The 3D structure of each molecule is generated and aligned based on a common substructure or pharmacophore. This ensures that the structural variations are compared consistently.

Field Calculation : Computational methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are used. nih.govgoogle.com These methods calculate steric and electrostatic fields (CoMFA) as well as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (CoMSIA) around the aligned molecules.

Model Generation and Validation : Statistical techniques, such as Partial Least Squares (PLS), are used to build a mathematical model that correlates the variations in the calculated fields with the variations in biological activity. The predictive power of the model is rigorously validated using internal methods (e.g., leave-one-out cross-validation, yielding a q² value) and external test sets of compounds not used in model generation (yielding an r²_test value). nih.govgoogle.com

Contour Map Visualization : The results are visualized as 3D contour maps. These maps highlight specific regions in space where modifications to steric bulk, charge, or hydrophobicity are predicted to either increase or decrease biological activity, thereby guiding the design of new, more potent analogues.

In a study of 41 aryloxypropanolamine β3-AR agonists, CoMFA and CoMSIA models were developed with high external predictive values (r²_test of 0.865 and 0.918, respectively), demonstrating the reliability of this methodology for systematic SAR exploration. nih.govgoogle.com

Correlation of Structural Changes with Modulated Biological Interactions

The core structure of this compound has been a fertile ground for medicinal chemists. Modifications to this scaffold have been systematically investigated to understand how structural changes influence its primary biological activity as a voltage-gated sodium channel blocker.

One of the key areas of derivatization has been the aromatic ring. The presence of the two methyl groups at positions 2 and 6 of the phenoxy ring is crucial for its activity. Hydroxylation of the aromatic ring, particularly at the para-position, has been shown to significantly impair the compound's ability to block sodium channels. nih.gov This suggests that the lipophilicity and electronic properties of the dimethylphenoxy moiety are finely tuned for optimal interaction with the binding site within the pore of the sodium channel. nih.gov

The amino group has also been a focal point for modification. The synthesis of pyrroline (B1223166) derivatives, for instance, has demonstrated a significant increase in potency. nih.govnih.gov These modifications, which increase the lipophilicity of the molecule, can enhance the drug's ability to access its binding site. nih.gov For example, the introduction of a tetramethyl-pyrroline ring on the amino group of both Mexiletine and its isopropyl derivative resulted in compounds with a 3 to 6-fold increase in tonic block potency on skeletal muscle sodium channels (NaV1.4). nih.govnih.gov

Furthermore, the stereochemistry at the asymmetric carbon atom adjacent to the amino group plays a significant role in the compound's biological activity. Studies on chiral analogs have revealed that the (R)-enantiomer of Mexiletine is the more active form, exhibiting greater affinity for cardiac sodium channels. researchgate.net This enantioselective behavior underscores the importance of a precise three-dimensional arrangement of the pharmacophoric groups for effective binding. researchgate.net

The metabolites of this compound also provide valuable SAR insights. While some metabolites, such as the N-carbonyloxy β-D-glucuronide, show a near-complete loss of activity, hydroxylated metabolites like p-hydroxy-mexiletine (PHM) and hydroxy-methyl-mexiletine (HMM) retain a degree of sodium channel blocking activity, albeit lower than the parent compound. researchgate.net This indicates that while hydroxylation can reduce potency, it does not completely abolish the necessary structural features for interaction with the sodium channel. researchgate.net

| Modification | Structural Change | Effect on Biological Activity | Reference |

|---|---|---|---|

| Aromatic Ring Hydroxylation | Addition of a hydroxyl group to the phenoxy ring (e.g., para-position) | Significantly impairs sodium channel blocking activity | nih.gov |

| Amino Group Derivatization | Introduction of a tetramethyl-pyrroline ring | 3 to 6-fold increase in tonic block potency on NaV1.4 channels | nih.govnih.gov |

| Stereochemistry | Isolation of the (R)-enantiomer | Higher affinity and activity at cardiac sodium channels compared to the (S)-enantiomer | researchgate.net |

| Metabolism | Hydroxylation (e.g., p-hydroxy-mexiletine) | Reduced but retained sodium channel blocking activity | researchgate.net |

| Metabolism | Conjugation with glucuronic acid | Almost complete abolition of pharmacological activity | researchgate.net |

Rational Design Principles for Targeted Chemical Entities

The accumulated SAR data for this compound and its analogs have paved the way for the rational design of new chemical entities with improved therapeutic profiles. The goal of these design strategies is often to enhance potency, selectivity, and reduce off-target effects.

A key principle in the rational design of derivatives is the modulation of the compound's interaction with different states of the sodium channel. As a class IB antiarrhythmic agent, this compound preferentially binds to the open and inactivated states of the sodium channel. unifi.it This "use-dependent" blockade is a desirable property, as it allows the drug to be more active in pathologically hyperactive tissues. unifi.it The design of new analogs often focuses on enhancing this use-dependency, which can lead to a wider therapeutic window and reduced side effects at normal physiological firing rates. For instance, the isopropyl derivative of a tetramethyl-pyrroline modified Mexiletine, CI16, exhibited a 40-fold increase in potency during high-frequency stimulation, highlighting a significant enhancement of use-dependent block. nih.govnih.gov

Molecular modeling and computational studies have become invaluable tools in the rational design process. By simulating the binding of this compound and its analogs to the sodium channel, researchers can identify key interactions and design new molecules with optimized binding characteristics. nih.gov These models have helped to elucidate the importance of the aromatic ring's interaction with specific residues in the S6 helices of domains III and IV of the channel, as well as the role of the ammonium (B1175870) group in penetrating the outer pore. nih.gov

Another important design principle is the "reengineering" of the molecule to improve its metabolic stability and reduce the formation of toxic metabolites. probiologists.com For example, deuteration at specific sites of the molecule can slow down metabolism, leading to a longer half-life and potentially reducing the dosing frequency. probiologists.com Furthermore, by understanding the metabolic pathways, medicinal chemists can design analogs that block these pathways, thereby improving the pharmacokinetic profile and reducing the potential for adverse effects. probiologists.com

The development of derivatives with dual functionalities has also emerged as a rational design strategy. For example, the aforementioned pyrroline derivatives not only exhibit enhanced sodium channel blocking activity but also possess antioxidant properties. nih.govnih.gov This dual action could be beneficial in conditions where both channelopathy and oxidative stress play a role. nih.gov

| Design Principle | Strategy | Desired Outcome | Example | Reference |

|---|---|---|---|---|

| Enhancing Use-Dependency | Modifying the amino group to increase binding affinity to open/inactivated channels | Increased therapeutic window and reduced side effects | Isopropyl derivative of tetramethyl-pyrroline modified Mexiletine (CI16) | nih.govnih.gov |

| Computational Modeling | Simulating drug-channel interactions to optimize binding | Improved potency and selectivity | Modeling of Mexiletine binding to the hNav1.5 channel | nih.gov |

| Metabolic Stabilization | Deuteration or modification of metabolically labile sites | Longer half-life and improved pharmacokinetic profile | Deuterated Mexiletine analogs | probiologists.com |

| Dual Functionality | Incorporating a second pharmacophore | Broader therapeutic potential | Pyrroline derivatives with antioxidant properties | nih.govnih.gov |

Investigation of Biomolecular Interactions and Mechanistic Insights in Vitro

Enzyme Interaction Studies

The interaction of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol with enzymatic systems, particularly the cytochrome P450 family, is a key area of investigation.

Xenobiotics can interact with cytochrome P450 (CYP) enzymes, leading to drug-drug interactions. nih.gov The potential for this compound to modulate the activity of these enzymes is an important consideration in its pharmacological profiling. While specific studies on this compound's direct modulation of CYP enzymes are not extensively detailed in the provided search results, the general principle of xenobiotic-CYP interaction is well-established. nih.gov Such interactions can result in either the inhibition or induction of enzyme activity, thereby affecting the metabolism of other co-administered substances.

Understanding the dynamics of how this compound interacts with enzymes requires specific biochemical assays. These assays can quantify the compound's affinity for the enzyme and its effect on substrate turnover. The search results did not provide specific biochemical assay data for this compound's interaction with enzymes.

Molecular Recognition Principles: Hydrogen Bonding and Hydrophobic Interactions

The interaction of this compound with biological targets is governed by fundamental principles of molecular recognition, primarily hydrogen bonding and hydrophobic interactions. These non-covalent forces are critical for the specificity and stability of the ligand-receptor complex.

Hydrogen Bonding:

The this compound molecule possesses functional groups capable of acting as both hydrogen bond donors and acceptors. The hydroxyl (-OH) group and the primary amine (-NH2) group are key players in forming hydrogen bonds. In a biological environment, the amine group is likely to be protonated (-NH3+), enhancing its capacity as a hydrogen bond donor.

A study on 1-Methylamino-3-(2,4,6-trimethylphenyl)propan-2-ol, a structurally related compound, revealed that the nitrogen atom acts as a hydrogen-bond acceptor to the hydroxyl group of an adjacent molecule in its crystal structure. nih.gov This highlights the versatile role of the amino and hydroxyl groups in forming intermolecular connections.

Hydrophobic Interactions:

Hydrophobic interactions are a major driving force for the binding of ligands to proteins. These interactions arise from the tendency of nonpolar surfaces to associate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. The 2,6-dimethylphenoxy group of this compound presents a significant nonpolar surface.

The table below summarizes the key molecular features of this compound and their potential roles in molecular recognition.

| Molecular Feature | Potential Interaction Type | Interacting Partner in Biological Target |

| Primary Amine (-NH2) | Hydrogen Bond Donor (as -NH3+) | Oxygen or Nitrogen atoms (e.g., in carboxylate or carbonyl groups of amino acid residues) |

| Hydroxyl (-OH) | Hydrogen Bond Donor & Acceptor | Oxygen, Nitrogen, or Sulfur atoms in amino acid residues |

| 2,6-Dimethylphenoxy Group | Hydrophobic Interaction, π-π Stacking | Nonpolar amino acid side chains (e.g., Leucine, Phenylalanine), aromatic residues |

| Ether Linkage (-O-) | Hydrogen Bond Acceptor | Hydrogen bond donor groups in the binding site |

Analytical Methodologies for Research and Quality Control

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol from its parent compound, Mexiletine (B70256), and other related impurities. The polarity and structural similarity of these compounds necessitate high-resolution separation techniques.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a widely employed technique for analyzing this compound. Reversed-phase (RP) columns, such as C8 and C18, are commonly used for separation. researchgate.netresearchgate.net

The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase consists of an aqueous buffer (e.g., sodium phosphate) and an organic modifier like acetonitrile (B52724), with the pH adjusted to ensure proper ionization and retention of the analytes. researchgate.net

Detection Modes:

UV Detection: Ultraviolet (UV) detection is a common and robust method. The analytes are quantified based on their absorbance at a specific wavelength, typically around 212 nm. researchgate.net While effective, its specificity can be limited in complex matrices.

Mass Spectrometry (MS) Detection: Coupling LC with a mass spectrometer (LC-MS) provides superior specificity and sensitivity. tandfonline.com MS detection allows for the confirmation of the molecular weight of the compound and its fragments, enabling unambiguous identification. nih.gov This is particularly valuable for impurity profiling and stability studies where unknown degradation products may be present. tandfonline.com A stability-indicating HPLC method was developed to quantify a degradation product of Mexiletine, with characterization performed using LC-MS. tandfonline.com

Table 1: Example LC Method Parameters for Related Compounds

| Parameter | Condition 1 researchgate.net | Condition 2 researchgate.net |

|---|---|---|

| Column | RP-C8 | Phenomenex-C18 (Aqua, 150mm x 4.6mm, 5µm) |

| Mobile Phase | 50 mM Na₂HPO₄-acetonitrile (60:40), pH 2.4 | Acetonitrile-water (80:20, v/v) |

| Flow Rate | Not specified | 1.0 mL/min |

| Detection | UV at 212 nm | UV-vis Absorbance at 458 nm (post-derivatization) |

The structure of this compound contains a chiral center at the second carbon of the propanol (B110389) backbone. Consequently, it exists as a pair of enantiomers. Enantioselective chromatography is essential for separating and quantifying these enantiomers to determine the chiral purity of the substance. This is critical as different enantiomers of a chiral drug can exhibit different pharmacological activities.

While direct enantioselective chromatography data for this compound is not extensively published, methods developed for the chiral separation of the structurally similar parent drug, Mexiletine, provide a strong basis. Both direct and indirect HPLC methods have been utilized for the enantioseparation of Mexiletine. nih.gov

Capillary electrophoresis (CE) has also proven to be a fast and efficient method for the chiral separation of Mexiletine enantiomers, using cyclodextrins as chiral selectors. nih.govresearchgate.net For instance, heptakis-2,3,6-tri-O-methyl-β-CD (TM-β-CD) has been successfully used as a chiral selector in a phosphate (B84403) buffer system, achieving baseline separation of the enantiomers in under 5 minutes. nih.govnih.gov

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and identification of this compound and its related impurities. tandfonline.com It provides precise mass-to-charge ratio (m/z) information, which is used to determine the elemental composition and confirm the molecular weight of the compound.

When coupled with a chromatographic technique like Gas Chromatography (GC) or LC, MS becomes a powerful method for impurity profiling. It can detect and identify related substances present at very low levels. tandfonline.comnih.gov

Mass spectrometry, particularly in tandem MS (MS/MS) configurations, is used for highly sensitive and selective quantitative analysis. nih.gov Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) significantly enhance the signal-to-noise ratio, allowing for the accurate quantification of trace-level impurities. nih.govnih.gov

In the context of quality control, GC-MS methods have been developed for the analysis of Mexiletine, where specific ions are monitored for quantification. For example, in one method, ions at m/z 122, 454, and 575 were monitored for the derivatized form of the drug. nih.gov Similar approaches can be applied to quantify this compound as an impurity.

Derivatization is a chemical modification process used to improve the analytical properties of a compound for chromatography and mass spectrometry. For this compound, which contains a primary amine and a hydroxyl group, derivatization can enhance volatility for GC analysis and improve ionization efficiency for MS detection. nih.govnih.govnih.gov

Several derivatization strategies applicable to the primary amine group include:

Acylation: Reagents like perfluorooctanoyl chloride or 2,2,2-trichloroethyl chloroformate can be used to form stable, volatile derivatives suitable for GC-MS analysis. nih.govnih.gov

Silylation: Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with active hydrogens in amine and hydroxyl groups to form trimethylsilyl (B98337) (TMS) derivatives, which are more volatile and thermally stable. researchgate.netresearchgate.net

Fluorescent Tagging: For HPLC with fluorescence detection, derivatizing agents like fluram or 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be used. researchgate.netnih.gov These reagents react with the primary amine to form highly fluorescent products, significantly increasing detection sensitivity. researchgate.netnih.gov

Table 2: Derivatization Reagents for Analysis of Related Amino Compounds

| Reagent | Analytical Technique | Purpose | Reference |

|---|---|---|---|

| Perfluorooctanoyl chloride | GC-MS | Increases volatility and provides specific mass fragments. | nih.gov |

| 2,2,2-Trichloroethyl chloroformate | GC-MS | Increases volatility for GC separation. | nih.gov |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | GC-MS | Forms volatile and thermally stable TMS derivatives. | researchgate.net |

| Fluram | HPLC-Fluorescence | Forms a fluorescent derivative for sensitive detection. | nih.gov |

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | HPLC-UV/Vis | Forms a chromophoric derivative for enhanced UV detection. | researchgate.net |

Method Validation in Analytical Chemistry for Research Applications

Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. europa.eu For research and quality control applications involving this compound, method validation ensures the reliability and accuracy of the obtained results. researchgate.net The validation process is guided by international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. europa.euresearchgate.net This is often demonstrated by analyzing spiked samples and showing that the analyte peak is free from interference. europa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. europa.eu Linearity is typically evaluated by linear regression analysis of at least five concentration levels. nih.gov

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu For impurity determination, the range should typically cover from the reporting level of the impurity to 120% of the specification. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by recovery studies on samples spiked with known amounts of the analyte. europa.eu For impurities, accuracy can also be determined by comparing results to an independent, well-characterized procedure. europa.eu

Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). europa.eu

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu

A fully validated analytical method is essential for the reliable quantification of this compound in research settings and for its control as a potential impurity in pharmaceutical manufacturing. tandfonline.comglobalresearchonline.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Amino-3-(2,6-dimethylphenoxy)propan-2-ol, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling 2,6-dimethylphenol with a propanolamine derivative. A key intermediate, such as 1-(2,6-dimethylphenoxy)propan-2-one (CAS 53012-41-2), can be synthesized via nucleophilic substitution under alkaline conditions . Reaction efficiency is optimized by controlling temperature (70–90°C), using polar aprotic solvents (e.g., DMF), and catalytic bases like K₂CO₃. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) ensures high yield (≥80%) .

Q. How should researchers characterize the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the 2,6-dimethylphenoxy group (aromatic protons at δ 6.7–7.1 ppm) and propanolamine backbone (NH₂ and OH signals at δ 1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) and detect impurities like oxime derivatives (e.g., CAS 55304-19-3) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show a molecular ion peak at m/z 179.26 (C₁₁H₁₇NO) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Conduct reactions in a fume hood due to potential NOₓ emissions during decomposition .

- Toxicity Management : The oral LDLo in humans is 63 mg/kg; avoid ingestion and implement spill containment measures .

Advanced Research Questions

Q. What strategies resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer :

- pH Stability Studies : Perform accelerated degradation tests at pH 1–13 (37°C, 72 hours) and monitor via HPLC. For example, acidic conditions (pH <3) may hydrolyze the phenoxy group, while alkaline conditions (pH >10) could oxidize the amine .

- Kinetic Modeling : Use Arrhenius plots to predict degradation rates and identify optimal storage conditions (e.g., pH 6–7, 4°C) .

Q. How can enantiomeric purity be assessed for chiral derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Employ a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate (R)- and (S)-enantiomers. Retention times and peak areas quantify enantiomeric excess (>99%) .

- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm stereochemical configuration .

Q. What experimental designs elucidate the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via LC-MS/MS. Major pathways include N-dealkylation (yielding 2,6-dimethylphenol) and hydroxylation at the propanolamine chain .

- Isotopic Labeling : Use ¹⁴C-labeled compound in rodent studies to trace excretion routes (e.g., urinary vs. fecal) .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

- Methodological Answer :

- Interlaboratory Validation : Compare DSC (Differential Scanning Calorimetry) data across labs. For example, discrepancies in melting points (e.g., 83–84°C vs. 90–94°C) may arise from polymorphic forms or hydration states .

- Standardized Protocols : Adopt USP/EP guidelines for NMR solvent (e.g., DMSO-d₆ vs. CDCl₃) and calibration to minimize spectral variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.